molecular formula C11H6ClN B1436084 3-Chloro-8-ethynylisoquinoline CAS No. 1822789-45-6

3-Chloro-8-ethynylisoquinoline

Cat. No.: B1436084
CAS No.: 1822789-45-6
M. Wt: 187.62 g/mol
InChI Key: HIQKKWVODNYXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-8-ethynylisoquinoline is an organic compound with the molecular formula C11H6ClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chloro substituent at the third position and an ethynyl group at the eighth position of the isoquinoline ring, making it a unique and valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-ethynylisoquinoline typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 3-chloroisoquinoline with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles can further optimize the process, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-ethynylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-8-ethynylisoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-8-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its potential antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their DNA synthesis and replication processes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-8-ethynylisoquinoline stands out due to the combination of the chloro and ethynyl groups on the isoquinoline ring, which imparts unique chemical reactivity and biological properties. This dual functionality allows for diverse modifications and applications in various fields of research and industry .

Properties

IUPAC Name

3-chloro-8-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKKWVODNYXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-8-ethynylisoquinoline
Reactant of Route 2
3-Chloro-8-ethynylisoquinoline
Reactant of Route 3
Reactant of Route 3
3-Chloro-8-ethynylisoquinoline
Reactant of Route 4
Reactant of Route 4
3-Chloro-8-ethynylisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Chloro-8-ethynylisoquinoline
Reactant of Route 6
Reactant of Route 6
3-Chloro-8-ethynylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.